N-(1-methoxypropan-2-yl)-2-nitroaniline
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Overview
Description
N-(1-methoxypropan-2-yl)-2-nitroaniline: is an organic compound with a molecular formula of C10H14N2O3. This compound is characterized by the presence of a nitro group attached to an aniline ring, which is further substituted with a 1-methoxypropan-2-yl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxypropan-2-yl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the nitration of 2-nitroaniline, followed by the alkylation with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(1-methoxypropan-2-yl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: N-(1-methoxypropan-2-yl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: N-(1-methoxypropan-2-yl)-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable in drug discovery and development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-2-nitroaniline depends on its specific application. In general, the compound may interact with biological targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group may enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
N-(1-methoxypropan-2-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitroaniline: Lacks the methoxypropan-2-yl group, affecting its solubility and reactivity.
N-(1-methoxypropan-2-yl)-2-aminoaniline: The reduced form of N-(1-methoxypropan-2-yl)-2-nitroaniline, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the nitro and methoxypropan-2-yl groups. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-8(7-15-2)11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNCUSBUCBOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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